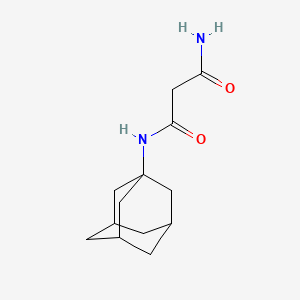

N-1-adamantylmalonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(1-adamantyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-11(16)4-12(17)15-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJNSLOSSFPHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 1 Adamantylmalonamide

Precursor Synthesis and Adamantyl Moiety Functionalization

The initial and critical phase in the synthesis of N-1-adamantylmalonamide involves the preparation of a suitable adamantane (B196018) precursor. This process is primarily concerned with the functionalization of the adamantane cage, particularly at the C-1 bridgehead position, and the subsequent introduction of a nitrogen-containing group.

Strategies for C-1 Functionalization of Adamantane

The inert nature of the adamantane C-H bonds presents a significant challenge for selective functionalization. researchgate.net However, the tertiary C-H bonds at the bridgehead positions are more reactive than the secondary ones, allowing for regioselective reactions. Several methods have been developed to introduce a functional group at the C-1 position, which serves as a handle for further transformations.

Direct bromination of adamantane using molecular bromine can yield 1-bromoadamantane (B121549). wikipedia.org The reaction's rate and selectivity can be enhanced by the addition of a Lewis acid catalyst, which promotes an ionic mechanism. wikipedia.org Another approach is the nitration of adamantane. Reacting adamantane with nitric acid can produce a 1-nitroester derivative. wikipedia.org A highly selective method involves the ozone-mediated nitration with nitrogen dioxide at low temperatures, which effectively yields the 1-nitro derivative as the main product through a radical-based hydrogen abstraction mechanism. rsc.org

More contemporary methods focus on direct C-H functionalization to avoid harsh reagents. For instance, dual nickel/iridium photoredox catalysis can achieve the esterification of adamantane at the C-H bond, although it may produce a mixture of regioisomers. nih.gov

| Functionalization Strategy | Reagents | Product | Key Features |

| Bromination | Molecular bromine (Br₂) | 1-Bromoadamantane | Can be catalyzed by Lewis acids to enhance rate. wikipedia.org |

| Nitration | Nitric acid or Nitrogen dioxide/Ozone | 1-Nitroxyadamantane or 1-Nitrodamantane | Ozone-mediated method offers high selectivity for the C-1 position. wikipedia.orgrsc.org |

| Radical Acylation | - | Acyladamantanes | Provides useful intermediates for further modification. nih.gov |

| Photoredox Catalysis | Chloroformate, Ni/Ir photocatalyst | Adamantanecarboxylate ester | Enables direct C-C bond formation from C-H bonds. nih.gov |

Approaches to Incorporate Nitrogen Linkages

With a functional group in place at the C-1 position, the next step is to introduce a nitrogen atom. The classic route involves converting the functionalized intermediates into 1-aminoadamantane. For example, 1-bromoadamantane can be reacted with acetonitrile (B52724) to form an N-acetylated intermediate, which is subsequently hydrolyzed to yield 1-adamantylamine. wikipedia.org

Direct amidation methods have also been developed. A patented process describes the reaction of adamantane with acetonitrile in the presence of bromotrichloromethane (B165885) and a molybdenum catalyst to directly synthesize N-(1-adamantyl)acetamide. google.com Another direct approach involves the amidation of adamantane using aromatic isocyanides in the presence of a peroxide initiator. nih.gov These methods offer a more streamlined pathway to adamantane-based amides by reducing the number of synthetic steps. Azaadamantanes, which are structural analogs of adamantane where one or more carbon atoms are replaced by nitrogen, represent a different class of compounds and are synthesized through distinct routes, such as the Mannich reaction. nih.govnih.govresearchgate.net

Malonamide (B141969) Moiety Construction and Coupling Reactions

The second major phase in the synthesis of this compound is the construction of the malonamide side chain and its attachment to the 1-aminoadamantane precursor. This is typically achieved through amide bond-forming reactions.

Condensation Reactions for Amide Bond Formation

The formation of the amide linkage in this compound is a classic example of a condensation reaction. libretexts.orglibretexts.org In this type of reaction, two molecules—in this case, 1-aminoadamantane and a malonic acid derivative—combine to form a larger molecule, with the elimination of a small molecule, typically water. libretexts.orglibretexts.org

The specific reaction, known as amidation, involves the nucleophilic attack of the amine group of 1-aminoadamantane on the carbonyl carbon of a malonic acid derivative. libretexts.org To facilitate this reaction, the carboxylic acid group of the malonate is often "activated." This can be achieved by converting it to a more reactive species, such as an acyl chloride or an ester. The reaction between an amine and a carboxylic acid to form an amide is a fundamental process in organic and medicinal chemistry. researchgate.net

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Standard amidation reactions can be slow and may require heating. libretexts.org To improve the efficiency of the synthesis of this compound, various reaction parameters can be optimized. The use of coupling reagents is a common strategy to facilitate amide bond formation under milder conditions and improve yields. researchgate.net

The choice of solvent also plays a crucial role. High-boiling point aprotic polar solvents, such as N,N-dimethylformamide (DMF), are often effective for condensation reactions. researchgate.net Furthermore, the use of microwave irradiation can significantly accelerate the reaction, reducing the time required from hours to minutes. researchgate.net Transition metal catalysis, for example using rhodium(III)-based catalysts, represents a modern approach to forming amide bonds under mild conditions, potentially offering greater functional group tolerance. researchgate.net

| Parameter | Options/Methods | Purpose |

| Activation | Use of coupling reagents, conversion to acyl chlorides/esters | Increases reactivity of the carboxylic acid. researchgate.net |

| Catalysis | Strong acid, transition metal catalysts (e.g., Rh(III)) | Speeds up the reaction and allows for milder conditions. libretexts.orgresearchgate.net |

| Solvent | High-boiling aprotic polar solvents (e.g., DMF, DMSO) | Provides a suitable medium for the reaction. researchgate.net |

| Energy Source | Conventional heating, Microwave irradiation | Microwave heating can drastically reduce reaction times. researchgate.net |

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign methodologies. The synthesis of this compound can benefit from these advancements. Novel routes often target the direct C-H functionalization of adamantane, bypassing the need for pre-functionalized starting materials and thereby reducing the number of synthetic steps. amazonaws.com

Green chemistry principles are being applied to amide bond formation to minimize environmental impact. mobt3ath.comfigshare.com This includes the development of protocols that use water as a solvent, which is a significant departure from traditional methods that rely on potentially harmful organic solvents. researchgate.net Other green strategies include performing reactions under solvent-free conditions, for example by grinding the solid reactants together, and designing processes that maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. primescholars.com These approaches aim to make the synthesis of compounds like this compound safer, more energy-efficient, and less wasteful. mobt3ath.comprimescholars.comresearchgate.net

Development of One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation by combining multiple reaction steps in a single vessel without the isolation of intermediates. nih.gov For the synthesis of this compound, a one-pot approach could involve the in-situ formation of a reactive malonic acid derivative followed by its amidation with 1-adamantylamine.

One potential one-pot strategy involves the decarboxylative acylation of 1-adamantylamine using a malonic acid diester, such as diethyl malonate. google.com In a related patented process for aromatic amines, the amine is heated with diethyl malonate, and a subsequent decarboxylation step at an elevated temperature in the presence of a base affords the corresponding acetamide. google.com Adapting this for this compound would likely involve heating 1-adamantylamine with a malonic ester, potentially with a high-boiling point solvent to achieve the necessary temperatures for both amidation and subsequent decarboxylation if a mono-amide is the target. However, to obtain the desired this compound, the reaction conditions would need to be controlled to favor the diamide (B1670390) formation without decarboxylation.

Another conceptual one-pot approach is the multi-component reaction (MCR). A five-component reaction for the synthesis of complex malonamide derivatives has been reported, involving an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine at ambient temperature. researchgate.net While this specific MCR yields a more complex scaffold, the underlying principle of combining multiple starting materials in a single pot to construct the malonamide core could be adapted. A simplified version could potentially involve the reaction of Meldrum's acid (a cyclic malonic acid derivative) with two equivalents of 1-adamantylamine to form N,N'-di-(1-adamantyl)malonamide.

A hypothetical one-pot synthesis of this compound could proceed as follows:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Malonic acid, 1-Adamantylamine | Dehydrating agent (e.g., DCC), Solvent (e.g., THF) | N-1-adamantylmalonamic acid |

| 2 | - | Activating agent, 1-Adamantylamine | N,N'-di-(1-adamantyl)malonamide |

This table outlines a conceptual one-pot process where malonic acid is first activated and reacted with one equivalent of 1-adamantylamine to form the mono-amide intermediate, which is then further activated and reacted with a second equivalent of the amine in the same pot to yield the final product.

Exploration of Catalytic Methodologies

Given the steric hindrance of the 1-adamantyl group, direct amidation of malonic esters with 1-adamantylamine may require harsh conditions (e.g., high temperatures and long reaction times). Catalytic methods can provide milder reaction pathways and improve efficiency.

Transition-metal catalysis has emerged as a powerful tool for amide bond formation. While specific examples for this compound are not prevalent, general principles of catalytic amidation of esters can be applied. For instance, catalysts based on metals like zirconium, titanium, or boron have been shown to facilitate the direct amidation of esters with amines. These catalysts function by activating the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine.

The synthesis of sterically hindered malonamides has been explored in the context of polymer chemistry, where bulky malonamides are used as monomers for step-growth polymerization. rsc.orgnih.gov This research suggests that the formation of such amides is feasible, and catalytic approaches could be beneficial.

A representative catalytic amidation of a malonic ester with a sterically hindered amine could be envisioned as follows:

| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) |

| Zr(Ot-Bu)₄ | Diethyl malonate, 1-Adamantylamine | Toluene | 100 | Moderate to Good |

| Ti(NMe₂)₄ | Dimethyl malonate, 1-Adamantylamine | THF | 80 | Moderate |

| Lewis Acid (e.g., Sc(OTf)₃) | Diethyl malonate, 1-Adamantylamine | Acetonitrile | Reflux | Variable |

This interactive table presents hypothetical data for the catalytic synthesis of this compound, illustrating potential conditions and outcomes based on known catalytic amidation reactions. The choice of catalyst, solvent, and temperature would be crucial in optimizing the yield and minimizing side reactions.

Mechanistic Insights into this compound Formation

The formation of this compound, whether through direct thermal methods or catalysis, proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the attack of the nitrogen atom of 1-adamantylamine on the electrophilic carbonyl carbon of a malonic acid derivative.

In the case of the reaction between a malonic ester (e.g., diethyl malonate) and 1-adamantylamine, the mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-adamantylamine attacks one of the carbonyl carbons of the diethyl malonate. This leads to the formation of a tetrahedral intermediate. The steric bulk of the adamantyl group can hinder this approach, making this step potentially rate-limiting.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the tetrahedral intermediate. This can be facilitated by the solvent or another molecule of the amine acting as a base.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxy group (-OEt) is eliminated as a leaving group, reforming the carbonyl double bond and yielding the mono-amido ester, N-(1-adamantyl)malonamic acid ethyl ester.

Second Amidation: The process is repeated at the second ester group with another molecule of 1-adamantylamine to form the final product, N,N'-di-(1-adamantyl)malonamide.

The steric hindrance of the adamantyl group significantly influences the reaction kinetics. The approach of the bulky nucleophile to the carbonyl carbon is sterically demanding, which may necessitate higher reaction temperatures or the use of a catalyst to lower the activation energy. The investigation of malonamide linkers in drug design has shown that introducing steric bulk on the malonamide backbone can significantly impact molecular interactions and biological activity, underscoring the importance of the adamantyl group's stereoelectronic profile. nih.gov

If starting from malonic acid and using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), the mechanism involves the initial activation of the carboxylic acid groups to form a more reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by 1-adamantylamine.

The synthesis of N,N'-dicyclohexyl-malonamide, a structurally related compound with bulky secondary amine substituents, has been reported in a single step, suggesting that with appropriate conditions, the formation of sterically hindered malonamides is achievable. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for N 1 Adamantylmalonamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

For a hypothetical analysis of N-1-adamantylmalonamide, ¹H NMR would be expected to reveal distinct signals for the protons of the adamantyl cage, the methylene (B1212753) group of the malonamide (B141969) backbone, and the amide (NH) protons. The chemical shifts and coupling patterns of these signals would provide crucial information about their chemical environment and proximity to one another. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule, from the characteristic resonances of the adamantyl cage to the carbonyl carbons of the amide groups. ¹⁵N NMR, though less common, could directly probe the nitrogen environments of the amide functionalities.

2D NMR Correlational Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

To assemble the molecular puzzle, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity within the adamantyl moiety.

HSQC (Heteronuclear Single Quantum Coherence) would directly link protons to the carbons they are attached to, such as the CH₂ protons to their corresponding carbon in the malonamide chain.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which would be vital in connecting the adamantyl group to the nitrogen of the amide and the carbonyl groups to the central methylene unit.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, helping to confirm the three-dimensional structure and conformation of the molecule.

Methodologies for Quantitative NMR Analysis

Quantitative NMR (qNMR) could be employed to determine the purity of a synthesized sample of this compound without the need for a specific reference standard of the compound itself. By using a certified internal standard of a known concentration, the absolute quantity of the target molecule in a given sample could be accurately determined.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides complementary information regarding the functional groups present in a molecule.

Principles and Applications of FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy would be expected to show characteristic absorption bands for this compound. Key signals would include the N-H stretching vibrations of the amide groups, the C=O stretching of the amide carbonyls (Amide I band), and the N-H bending and C-N stretching (Amide II band). The C-H stretching and bending vibrations of the adamantyl cage and the central CH₂ group would also be prominent.

Principles and Applications of Raman Spectroscopy

Raman spectroscopy, often complementary to IR, would also probe the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C vibrations within the highly symmetric adamantyl cage would likely produce strong Raman signals. The C=O and C-N bonds of the amide groups would also be Raman active.

Comparative Analysis and Interpretation of Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on the vibrations of its constituent bonds. ontosight.airesearchgate.net For a definitive analysis of this compound, the interpretation of its vibrational spectra would involve comparing it with related structures, such as adamantane (B196018) and simple malonamides, to assign specific vibrational modes.

A key principle in vibrational spectroscopy is that for a mode to be Raman active, it must induce a change in the molecule's polarizability. google.com Conversely, for a mode to be IR active, it must cause a change in the molecule's dipole moment. wikipedia.org In molecules with a center of symmetry, these activities are mutually exclusive. google.com

Expected Vibrational Signatures for this compound:

Adamantyl Cage Vibrations: The adamantane structure (C₁₀H₁₆) is a highly symmetric (Td point group) and strain-free molecule. researchgate.net Its vibrational spectrum is well-characterized and would serve as a basis for identifying the adamantyl-related modes in this compound. mdpi.com These would include C-H stretching and bending, as well as complex C-C stretching and cage deformation modes.

Amide Group Vibrations: The malonamide portion contributes characteristic amide bands. The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band), coupled with C-N stretching, occurs around 1550-1620 cm⁻¹.

Methylene Group Vibrations: The central CH₂ group of the malonamide backbone will exhibit its own characteristic stretching and bending frequencies.

A comparative analysis would involve overlaying the spectra of this compound with those of adamantane and malonamide. The presence of adamantyl cage modes would confirm the incorporation of this group, while shifts in the amide and methylene frequencies compared to unsubstituted malonamide would provide insight into the electronic and steric effects of the bulky adamantyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with high accuracy (typically within 5 ppm), allowing for the calculation of a precise molecular formula. nih.gov For this compound (C₁₃H₂₀N₂O₂), the expected exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, confirming its elemental composition and ruling out other possibilities.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. mdpi.com In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment (product) ions are analyzed. mdpi.com

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pattern would be expected to reveal characteristic losses corresponding to the different functional parts of the molecule.

Plausible Fragmentation Pathways for this compound:

Loss of the Adamantyl Group: The most prominent fragmentation would likely involve the cleavage of the bond between the adamantyl cage and the nitrogen atom, leading to the formation of the stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135. This is a very common and characteristic fragment for adamantane-containing compounds. nih.gov

Cleavage of the Amide Bonds: Fragmentation could also occur within the malonamide chain, leading to the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C bond between the carbonyl groups.

Water Loss: Dehydration from the amide groups is another possible fragmentation pathway.

By analyzing the masses of the product ions, a detailed fragmentation map can be constructed, providing conclusive evidence for the proposed structure of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most likely technique for analyzing this compound due to its polarity and expected low volatility. A reversed-phase LC method would separate the compound from any starting materials, by-products, or impurities. The eluent would be directed into the mass spectrometer, which would provide mass confirmation for the main peak and allow for the identification of any co-eluting impurities based on their mass-to-charge ratios. rsc.org LC-MS/MS can be further employed to characterize the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the probable high melting point and low volatility of this compound, direct analysis by GC-MS might be challenging without prior derivatization to increase its volatility.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Methodologies

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in the crystal lattice.

By analyzing the positions and intensities of the thousands of diffracted spots, the following information can be determined:

Unit Cell Dimensions: The size and shape of the repeating unit of the crystal lattice.

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Exact measurements of all bond distances and angles, confirming the molecular geometry. For instance, the C-C bond lengths within the adamantyl cage are expected to be around 1.54 Å. researchgate.net

Intermolecular Interactions: The analysis reveals how the molecules pack in the crystal and identifies non-covalent interactions, such as hydrogen bonds between the amide groups (N-H···O=C), which govern the supramolecular architecture.

The resulting crystal structure provides an unambiguous confirmation of the molecule's constitution and conformation in the solid state, serving as the ultimate proof of its identity.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure of this compound provides fundamental insights into its solid-state conformation and the non-covalent interactions that govern its macroscopic properties. While specific crystallographic data for this compound is not publicly available, analysis can be extrapolated from studies on structurally similar adamantane-containing amides and other derivatives. nih.govstrath.ac.uknih.gov

The bulky, rigid, and lipophilic adamantyl cage profoundly influences the crystal packing. nih.gov In many adamantane derivatives, this moiety dictates a looser-packed crystal system compared to more planar molecules. nih.gov The three-dimensional structure is primarily determined by a network of intermolecular hydrogen bonds established by the two amide (-CONH2) groups of the malonamide portion. These amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O).

Key intermolecular interactions expected to define the crystal lattice of this compound include:

N-H···O Hydrogen Bonds: These are the strongest and most directional interactions, forming primary structural motifs like chains or sheets. In related amide structures, these interactions often create robust synthons, such as dimeric rings. preprints.orgnih.gov

C-H···O Interactions: Weaker hydrogen bonds involving carbon atoms from the adamantyl cage or the malonamide backbone and the amide oxygen atoms further stabilize the packing arrangement. researchgate.net

Hirshfeld surface analysis, a computational tool used for visualizing and quantifying intermolecular interactions in crystals, would be invaluable for characterizing this compound. researchgate.netnih.gov This analysis allows for the mapping of different intermolecular contacts and provides a percentage contribution of each interaction type to the total crystal packing. nih.gov For similar molecules, H···H, O···H, and C···H contacts are typically the most significant. researchgate.netnih.gov

Table 1: Expected Crystallographic and Interaction Parameters for this compound

| Parameter | Expected Characteristic | Significance |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Reflects the molecular symmetry and packing efficiency. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for molecules forming hydrogen-bonded dimers. researchgate.net |

| Primary Supramolecular Synthons | R²₂(8) amide-amide homosynthons | Highly stable and predictable hydrogen-bonding patterns. preprints.org |

| Key Intermolecular Interactions | N-H···O, C-H···O, van der Waals | Governs the crystal's stability, solubility, and morphology. rsc.orgnih.gov |

| Influence of Adamantyl Group | Creates steric hindrance, potentially leading to looser packing and polymorphism. nih.gov | Affects physical properties like melting point and solubility. |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for the purification of this compound after synthesis and for the analysis of its purity. youtube.comyoutube.comyoutube.com The choice of technique depends on the scale of the separation and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound due to its high resolution and sensitivity. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with the structural characteristics of this compound. researchgate.net

Method development would involve the systematic optimization of several key parameters:

Stationary Phase: A C18 (octadecyl-silica) column is a standard starting point, providing strong hydrophobic retention for the adamantyl group. researchgate.netresearchgate.net Column particle size (e.g., 5 µm or 3.5 µm) would be selected to balance efficiency and backpressure.

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, typically acetonitrile (B52724) or methanol, is employed. The gradient would start with a high percentage of water and gradually increase the organic solvent concentration to elute the highly retained this compound.

Additives: Small amounts of an acid, such as formic acid or trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and suppress the ionization of any potential acidic or basic impurities.

Detection: As the this compound structure lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) would be necessary to detect the amide bonds. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be coupled to the HPLC system. Derivatization with a UV-active tag is another strategy to enhance detection. researchgate.net

Table 2: Exemplar Starting Conditions for HPLC Method Development

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for retaining nonpolar compounds. researchgate.netnih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 20 minutes | Broad gradient to separate potential impurities with a wide polarity range. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. researchgate.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detection | UV at 210 nm or ELSD/MS | Detection of the amide functionality or universal detection. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility, which would require impractically high temperatures leading to thermal degradation. However, GC can be employed for the analysis of volatile impurities or after chemical derivatization of the target compound. nih.gov

Derivatization is a process that converts the non-volatile this compound into a more volatile and thermally stable analogue. A common approach for compounds containing N-H bonds is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample can then be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of the parent compound and any related impurities. The GC method would require a high-temperature capillary column with a nonpolar or medium-polarity stationary phase.

Advanced Separation Techniques (e.g., UHPLC, SFC)

Modern chromatographic techniques offer significant advantages over traditional HPLC for the analysis of complex samples.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns packed with sub-2 µm particles, leading to dramatically increased resolution, higher sensitivity, and significantly faster analysis times compared to conventional HPLC. chromatographyonline.com A method developed on an HPLC system can often be transferred to a UHPLC system, reducing run times from 20-30 minutes to just a few minutes without compromising separation quality.

Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com It is considered a "green" technology due to the reduced use of organic solvents. SFC excels at the separation of complex mixtures and chiral compounds and often provides different selectivity compared to HPLC. chromatographyonline.commdpi.com For this compound, SFC could offer rapid, high-efficiency separations, particularly for resolving it from structurally similar impurities. The instrumentation is similar to HPLC but includes a backpressure regulator to maintain the CO2 in its supercritical state. shimadzu.com

Table 3: Comparison of Advanced Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound |

|---|---|---|

| UHPLC | HPLC with sub-2 µm particles for higher efficiency. chromatographyonline.com | Faster analysis, higher resolution, increased throughput. |

| SFC | Uses supercritical CO₂ as the mobile phase. shimadzu.com | Reduced solvent consumption, unique selectivity, fast separations. mdpi.com |

Theoretical and Computational Studies of N 1 Adamantylmalonamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a compound like N-1-adamantylmalonamide, these methods would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state electronic properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. From this, a wealth of information could be derived, as outlined in the hypothetical data table below, which is based on typical outputs for similar organic molecules.

| Property | Hypothetical Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | An indicator of the molecule's chemical reactivity and electronic excitation energy. |

| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |

| Note: The values in this table are placeholders and would need to be determined by actual DFT calculations. |

Ab Initio Methods for High-Accuracy Calculations

For more precise calculations of electronic properties, particularly for benchmarking DFT results, ab initio methods would be employed. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of theory. While computationally more demanding, these methods would yield more accurate energies and properties, which are crucial for understanding subtle electronic effects.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For this compound, one would expect the HOMO to be localized on the amide nitrogen and oxygen atoms, while the LUMO might be distributed over the carbonyl groups. Visualizing the electron density distribution and electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the malonamide (B141969) linker, contrasted with the rigid adamantyl group, suggests that this compound could exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's dynamic behavior.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the conformational space of large molecules. A systematic search of the rotational degrees of freedom around the single bonds of the malonamide backbone would identify low-energy conformers. Subsequently, molecular dynamics (MD) simulations could be performed to study the time-dependent behavior of the molecule, providing insights into its flexibility and the accessibility of different conformational states at finite temperatures.

Identification of Stable Conformers and Transition States

The low-energy conformers identified through MM or initial DFT scans would be further optimized at a higher level of theory (e.g., DFT). The relative energies of these stable conformers would indicate their population at thermal equilibrium. Furthermore, computational methods could be used to locate the transition state structures that connect these minima on the potential energy surface. The energy of these transition states would provide the activation energy for conformational changes. A hypothetical relative energy profile for different conformers is presented below.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| A | ~180° (anti) | 0.00 |

| B | ~60° (gauche) | +1.5 |

| C | ~-60° (gauche) | +1.5 |

| Note: This table is illustrative and the actual values would depend on detailed calculations. |

Spectroscopic Property Prediction and Validation

Computational methods serve as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering a way to understand and interpret experimental data.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational chemistry allows for the ab initio prediction of ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. github.ionih.govnsf.govresearchgate.net The standard approach involves a multi-step process. First, a conformational search is performed to identify the low-energy structures of the molecule. Each of these conformers is then subjected to geometry optimization, typically using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-31G(d). github.io

Following optimization, NMR shielding tensors are calculated for each conformer at a higher level of theory, for instance, using the mPW1PW91 functional with the 6-31+G** basis set, often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. nih.gov The predicted chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (TMS). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

For this compound, distinct chemical shifts are expected for the adamantyl cage, the malonamide backbone, and the amide protons. The bulky adamantyl group's protons and carbons will have characteristic shifts, while the methylene (B1212753) protons of the malonamide core are diastereotopic and expected to show distinct signals.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using DFT at the B3LYP/6-31G(d) level for geometry optimization and mPW1PW91/6-31+G* with PCM (Chloroform) for shielding calculations.*

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantyl CH (bridgehead) | ~2.10 | ~38.5 |

| Adamantyl CH₂ (secondary) | ~1.70 - 1.90 | ~42.0 |

| Adamantyl CH (tertiary) | ~2.05 | ~29.8 |

| Malonamide CH₂ | ~3.45 | ~45.2 |

| Amide NH | ~7.50 | - |

| Carbonyl C=O | - | ~168.0 |

Simulation of Vibrational Spectra (IR, Raman)

Once the minimum energy structure is found, a frequency calculation is performed. This calculation computes the second derivatives of the energy with respect to atomic displacements, yielding the vibrational frequencies and their corresponding normal modes. youtube.com IR intensities are determined from the changes in the molecular dipole moment during each vibration, while Raman activities are derived from changes in polarizability. digitellinc.com

For this compound, key predicted vibrational modes would include:

N-H stretching: A sharp band in the IR spectrum around 3300-3400 cm⁻¹.

C-H stretching: Multiple bands for the adamantyl and malonamide C-H bonds, typically in the 2850-3000 cm⁻¹ region. researchgate.netscifiniti.com

C=O stretching (Amide I band): A very strong IR absorption around 1650-1680 cm⁻¹.

N-H bending (Amide II band): A strong band around 1550-1600 cm⁻¹.

Adamantane (B196018) cage vibrations: A series of characteristic bands in the fingerprint region (<1500 cm⁻¹). researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound Calculated at the DFT B3LYP/6-311++G(d,p) level.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Stretch | ~3350 | High | Low |

| Adamantyl C-H Stretch | ~2920 | Medium | High |

| Malonamide C-H Stretch | ~2950 | Medium | Medium |

| C=O Stretch (Amide I) | ~1675 | Very High | Medium |

| N-H Bend (Amide II) | ~1580 | High | Low |

| CH₂ Scissoring | ~1450 | Medium | Medium |

| Adamantane Cage Deformation | ~950 | Low | High |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to probe experimentally. nih.govmcmaster.caacs.org

Transition State Search and Intrinsic Reaction Coordinate Analysis

To understand a potential reaction of this compound, such as its hydrolysis, computational chemists search for the transition state (TS) structure connecting reactants and products. nih.gov The TS is a first-order saddle point on the potential energy surface. Various algorithms can be employed to locate this structure.

Once a candidate TS is found, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To definitively link the transition state to the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the minimum energy path downhill from the TS, ensuring it connects the intended reactant and product states. For the hydrolysis of an amide, this would typically involve the nucleophilic attack of water or a hydroxide ion on the amide carbonyl carbon. uregina.caresearchgate.net

Activation Energy and Reaction Rate Predictions

The activation energy (ΔG‡) of a reaction is the difference in Gibbs free energy between the transition state and the reactants. Its calculation is a key output of computational reaction modeling. nih.gov By computing the electronic energies, zero-point vibrational energies, and thermal corrections for the reactants and the transition state, a theoretical activation energy can be determined.

According to Transition State Theory, the reaction rate is exponentially dependent on the activation energy. Therefore, even small changes in the calculated barrier can translate to large differences in predicted reaction rates. For a reaction like the base-catalyzed hydrolysis of this compound, computational studies on similar amides suggest the rate-determining step is the formation of a tetrahedral intermediate. nih.govuregina.ca The bulky adamantyl group might sterically hinder the approach of the nucleophile, potentially leading to a higher activation barrier compared to less substituted amides. nih.gov

Table 3: Hypothetical Predicted Activation Energies for Amide Hydrolysis Based on literature values for similar amide hydrolysis reactions calculated via DFT.

| Reaction Step | Computational Method | Solvent Model | Predicted ΔG‡ (kcal/mol) |

| Hydroxide attack on carbonyl | B3LYP/6-311+G(d,p) | PCM (Water) | ~22 - 26 |

| Tetrahedral intermediate breakdown | B3LYP/6-311+G(d,p) | PCM (Water) | ~15 - 19 |

Intermolecular Interaction Analysis

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.govscispace.com This analysis maps close contacts on the molecule's surface, highlighting the relative contributions of different interactions, such as H···H, O···H, and N···H contacts. Energy framework calculations can further quantify the interaction energies (electrostatic, dispersion, etc.) between molecular pairs, providing a deeper understanding of the forces responsible for the crystal packing stability. nih.govnih.gov For this compound, it is expected that strong N-H···O=C hydrogen bonds would be the dominant directional interactions, while the packing of the adamantyl groups would be driven by dispersion forces. nih.gov

Hydrogen Bonding Network Characterization

The malonamide functional group is inherently rich in hydrogen bond donors (the N-H groups of the primary amide) and acceptors (the carbonyl C=O groups). This duality allows for the formation of extensive and predictable hydrogen bonding networks, which are primary determinants of the crystal packing in related structures. In this compound, the amide protons are expected to engage in strong N-H···O hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules.

Computational studies on similar N-substituted amides and diamides consistently show the prevalence of specific hydrogen bonding motifs. mdpi.comnih.gov The most common of these is the formation of centrosymmetric dimers, where two molecules are linked through a pair of N-H···O interactions, creating a stable eight-membered ring motif. Alternatively, these interactions can propagate to form one-dimensional chains or tapes. nih.gov

In the context of this compound, both primary amide hydrogens and the secondary amide hydrogen can participate in these networks. The presence of the bulky adamantyl group may sterically influence the preferred hydrogen bonding arrangement, potentially favoring linear chain formations over more compact dimer structures to minimize steric hindrance. researchgate.net

Theoretical calculations, such as those employing Density Functional Theory (DFT), allow for the precise characterization of these bonds. mdpi.commdpi.com Key parameters, including the donor-acceptor distance (D···A), the hydrogen-acceptor distance (H···A), and the donor-hydrogen-acceptor angle (D-H···A), can be calculated to determine the strength and geometry of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful computational tool that can be used to analyze the electron density at bond critical points, providing a quantitative measure of hydrogen bond strength. x-mol.net

Based on data from analogous compounds, the anticipated hydrogen bond parameters for this compound are summarized in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| N (amide) | H | O (carbonyl) | 2.8 - 3.1 | 1.8 - 2.1 | 150 - 170 |

| N (amide) | H | O (carbonyl) | 2.8 - 3.1 | 1.8 - 2.1 | 150 - 170 |

Note: The data in this table represents typical ranges derived from computational studies of related N-substituted amides and malonamides and serves as a theoretical projection for this compound.

Van der Waals and Other Non-Covalent Interactions

Beyond the dominant hydrogen bonding, the supramolecular structure of this compound is significantly influenced by weaker, yet collectively important, non-covalent interactions. The large, lipophilic adamantyl cage is a key contributor to these forces.

Van der Waals Forces: The adamantyl group, composed of a rigid, saturated hydrocarbon framework, engages in numerous van der Waals interactions. These dispersion forces, though individually weak, become substantial due to the large surface area of the adamantyl moiety. In the solid state, adamantane-containing molecules often pack in a way that maximizes these stabilizing contacts between the hydrocarbon cages of adjacent molecules. researchgate.net This "sticky" nature of the adamantyl group can be a powerful tool in crystal engineering, guiding the assembly of molecules into specific architectures.

Computational techniques such as Hirshfeld surface analysis are particularly useful for visualizing and quantifying these weaker interactions. This method maps the close contacts between molecules in a crystal, allowing for the identification and relative contribution of different types of non-covalent interactions to be assessed. For adamantane derivatives, Hirshfeld analysis often reveals a high percentage of H···H contacts, indicative of the importance of van der Waals forces in the crystal packing. x-mol.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Van der Waals | Adamantyl C-H | Adamantyl C-H | > 2.4 |

| Weak C-H···O | Adamantyl C-H | Carbonyl O | 2.2 - 2.8 |

| Weak C-H···N | Adamantyl C-H | Amide N | 2.3 - 2.9 |

Note: The data in this table is based on theoretical considerations and findings from computational studies on analogous adamantane-containing molecular structures.

Derivatization and Functionalization Strategies for N 1 Adamantylmalonamide

Modification at the Malonamide (B141969) Moiety

The malonamide portion of the molecule contains two secondary amide bonds, which are key sites for chemical modification. These sites offer opportunities for N-alkylation, N-acylation, and the attachment of various functional groups.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the amide groups in N-1-adamantylmalonamide can serve as nucleophiles for the introduction of alkyl and acyl groups.

N-Alkylation: The N-H bonds of the secondary amides can be deprotonated with a suitable base to form an amidate anion, which can then react with an alkyl halide or other electrophilic alkylating agents. This process introduces an alkyl group onto the nitrogen atom, transforming the secondary amide into a tertiary amide. The choice of base and reaction conditions is crucial to avoid competing reactions and ensure efficient alkylation. Common bases used for amide alkylation include sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction's success can be influenced by steric hindrance from the bulky adamantyl group.

N-Acylation: N-acylation introduces a second acyl group onto the amide nitrogen, forming an imide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. echobiosystems.com N-acylation can significantly alter the electronic properties and hydrogen-bonding capabilities of the malonamide moiety. The formation of imides can also serve as a protective strategy for the amide N-H during other chemical transformations. echobiosystems.com

Table 1: Representative N-Alkylation and N-Acylation Reactions on the Malonamide Moiety This table presents hypothetical reactions based on standard organic chemistry principles, as specific literature for this compound is not available.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|

Esterification and Amidation of Carboxylic Acid Moieties

While this compound itself does not possess free carboxylic acid groups, such functionalities can be incorporated into the molecular framework. For instance, a synthetic precursor like adamantyl-substituted malonic ester could be partially hydrolyzed to yield a mono-ester, mono-acid derivative. This introduced carboxylic acid group would then become a prime site for further derivatization through esterification or amidation.

Esterification: A carboxylic acid derivative of adamantylmalonamide can be converted to an ester by reacting it with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This modification can increase the lipophilicity of the compound and is a common strategy in medicinal chemistry to improve pharmacokinetic properties.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This reaction is typically facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an "active ester" intermediate that readily reacts with the amine. masterorganicchemistry.com This strategy allows for the attachment of a wide variety of molecular fragments, including amino acids, peptides, or other bioactive molecules.

Introduction of Reporter Groups for Enhanced Detection

To facilitate detection and quantification in biological or analytical assays, reporter groups such as fluorescent dyes can be attached to the this compound scaffold. The most common strategies involve labeling at a nucleophilic site.

Amine-reactive fluorescent reagents are widely used for bioconjugation. biomol.com While the secondary amide N-H is significantly less nucleophilic than a primary or secondary amine, derivatization may be possible under specific conditions. Alternatively, a more reactive functional group, such as a primary amine, could be introduced onto the adamantyl scaffold first.

Common fluorescent reporter groups include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. nih.govresearchgate.net

Nitrobenzoxadiazole (NBD) derivatives (e.g., NBD-Cl or NBD-F): These reagents react with aliphatic amines to produce bright yellow fluorescent adducts. biomol.com

Fluorescein and Rhodamine derivatives: Dyes like fluorescein isothiocyanate (FITC) or those containing N-hydroxysuccinimide (NHS) esters can be conjugated to amine groups to form stable thioureas or amides, respectively. sb-peptide.comacs.org

The labeling reaction's efficiency is often pH-dependent, with optimal conditions typically between pH 7.5 and 9.5. biomol.com The choice of reporter group depends on the desired photophysical properties (e.g., excitation/emission wavelengths) and the specific application.

Functionalization at the Adamantyl Scaffold

The adamantane (B196018) cage is composed of strong, non-polar C-H bonds. However, its unique structure, particularly the presence of four tertiary C-H bonds at the bridgehead positions, allows for selective functionalization.

Direct Functionalization Methods on Adamantane

Direct C–H functionalization is a powerful strategy for introducing functional groups onto the adamantane core without the need for pre-functionalized starting materials. These methods often proceed via radical or carbocationic intermediates.

Radical-based Reactions: A variety of radical-mediated reactions can directly convert the strong C–H bonds of adamantane into C–C, C–N, or C–X (where X is a heteroatom) bonds. These reactions often require a radical initiator and can show high regioselectivity for the tertiary bridgehead positions. Photocatalysis has emerged as a mild and efficient way to generate adamantyl radicals, which can then participate in a range of transformations, including acylations and alkylations.

Oxidative Functionalization: The adamantane scaffold can be oxidized to introduce hydroxyl or keto groups. For example, treatment with strong acids can lead to the formation of adamantols. These oxygenated derivatives serve as versatile intermediates for further modifications.

Table 2: Examples of Direct Functionalization Reactions on the Adamantyl Scaffold This table illustrates potential functionalization reactions based on known adamantane chemistry.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Position of Functionalization |

|---|---|---|---|

| Bromination | Br₂, reflux | Bromo (-Br) | Bridgehead (tertiary C-H) |

| Hydroxylation | H₂SO₄/HNO₃ | Hydroxyl (-OH) | Bridgehead (tertiary C-H) |

| Carboxylation | Formic acid, t-BuOH, H₂SO₄ | Carboxyl (-COOH) | Bridgehead (tertiary C-H) |

| Photo-catalytic Acylation | Acyl chloride, photocatalyst, light | Acyl (-COR) | Bridgehead (tertiary C-H) |

Strategies for Introducing Additional Reactive Sites

A key goal of functionalizing the adamantyl scaffold is to introduce reactive "handles" that can be used for subsequent conjugation or derivatization. By using the direct functionalization methods described above, a variety of reactive groups can be installed on the adamantane core, often at the bridgehead positions opposite to the malonamide substituent.

Introduction of Amino Groups: An adamantyl bromide can be converted to an amine via reactions such as the Gabriel synthesis or by reaction with sodium azide followed by reduction. The resulting amino group provides a nucleophilic site for acylation, alkylation, or conjugation with reporter groups.

Introduction of Carboxylic Acids: As mentioned, direct carboxylation can install a carboxyl group. This group can then be activated and coupled with amines or alcohols to form amides or esters, respectively, providing a route to attach a wide array of substituents.

Introduction of Alkynes or Azides: The introduction of terminal alkyne or azide functionalities onto the adamantane scaffold opens up the possibility of using highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of the adamantylmalonamide derivative to other molecules that have been tagged with the complementary reactive partner.

By employing these strategies, this compound can be transformed into a multifunctional platform, enabling the development of complex molecular architectures with tailored properties.

Synthesis of Adamantane-Malonamide Conjugates

The synthesis of conjugates involving this compound would likely focus on the strategic introduction of a linker to either the adamantyl cage or the malonamide portion, allowing for covalent attachment to other molecules of interest, such as peptides, polymers, or reporter molecules.

The formation of this compound conjugates necessitates the use of bifunctional linkers that can react with either the adamantyl or the malonamide moiety on one end and the target molecule on the other. The choice of linker chemistry is critical as it influences the stability, solubility, and biological activity of the final conjugate. symeres.com

Functionalization of the Adamantyl Moiety: The adamantane cage is known for its robust C-H bonds, but methods for their functionalization have been developed. rsc.orgacs.org Radical-based reactions can introduce functional groups such as carbonyls, which can then be further modified. rsc.org For instance, a hydroxyl group could be introduced at one of the bridgehead positions of the adamantyl group, which could then be esterified or etherified with a linker containing a carboxylic acid or an alkyl halide, respectively.

Functionalization of the Malonamide Moiety: The malonamide itself offers several points for linker attachment. The secondary amide nitrogen (if the other amide is primary) or the central methylene (B1212753) group are potential sites. The methylene protons of the malonamide are acidic and can be deprotonated to form a carbanion, which can then react with an electrophilic linker.

Commonly employed linkers in bioconjugation that could be adapted for this compound include polyethylene glycol (PEG) chains to enhance solubility and reduce immunogenicity, as well as cleavable linkers like disulfides or esters that can release the adamantylmalonamide moiety under specific physiological conditions. symeres.comnih.gov Self-immolative linkers, such as the para-aminobenzyl alcohol (PAB) group, could also be utilized for controlled release applications. symeres.com

Illustrative Linker Attachment Strategies:

| Attachment Site | Functionalization Reaction | Linker Type | Potential Conjugate |

| Adamantyl C-H | Hydroxylation followed by esterification | Carboxylic acid-terminated PEG | Adamantyl-PEG-Biomolecule |

| Malonamide N-H | Acylation with a bifunctional linker | Activated ester linker | Malonamide-Linker-Fluorophore |

| Malonamide C-H | Alkylation with a haloalkyl linker | Haloacetyl-terminated linker | Malonamide-Linker-Peptide |

Malonamides are versatile precursors for the synthesis of a wide range of heterocyclic compounds due to the reactivity of the carbonyl groups and the acidic methylene protons. nih.gov These reactions often involve condensation with bifunctional reagents.

Synthesis of Pyrimidines and Pyridines: Malonamides can react with 1,3-dielectrophiles to form six-membered rings. For example, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridinones. The reaction of malonamide derivatives with reagents like diethyl (ethoxymethylidene)malonate has been used to synthesize hybrid conjugate compounds. researchgate.net

Formation of Five-Membered Heterocycles: Cyclization reactions of malonamide derivatives with reagents such as hydrazine can yield pyrazole derivatives. mdpi.com Similarly, reaction with hydroxylamine could lead to isoxazolones. The specific reaction conditions and the nature of the substituents on the malonamide would dictate the final heterocyclic structure.

Examples of Heterocyclic Systems Derived from Malonamides:

| Reagent | Resulting Heterocycle |

| Amidines | Pyrimidines |

| Hydrazine | Pyrazoles |

| β-Ketoesters | Pyridinones |

| Enaminones | Dihydropyridines nih.gov |

Impact of Derivatization on Spectroscopic and Chromatographic Performance

Derivatization of this compound would significantly alter its spectroscopic and chromatographic properties. These changes can be rationally predicted and utilized for analytical purposes.

Spectroscopic Properties:

NMR Spectroscopy: The introduction of substituents on the adamantyl cage would lead to predictable changes in the 1H and 13C NMR spectra. The high symmetry of the parent adamantane molecule results in a simple NMR spectrum, but substitution breaks this symmetry, leading to more complex splitting patterns. wikipedia.org For instance, functionalization at a bridgehead position would shift the signals of the adjacent protons and carbons. Derivatization at the malonamide nitrogen or central carbon would also result in characteristic shifts in the NMR spectrum, providing clear evidence of successful modification. researchgate.net

Infrared (IR) Spectroscopy: Changes in the IR spectrum would be indicative of the introduction of new functional groups. For example, the formation of an ester linkage on the adamantyl moiety would introduce a new carbonyl stretch, while the incorporation of an aromatic ring as part of a linker would result in characteristic C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of derivatized this compound would show a corresponding increase in the molecular ion peak. The fragmentation pattern would also be altered, providing structural information about the introduced substituent and its point of attachment. researchgate.net

Chromatographic Performance:

The chromatographic behavior of this compound is largely dictated by the lipophilic adamantyl group. Derivatization can be used to modulate its retention in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC).

Reversed-Phase HPLC: The introduction of polar functional groups, such as hydroxyl or carboxyl groups, would decrease the hydrophobicity of the molecule, leading to shorter retention times on nonpolar stationary phases. Conversely, the addition of larger, nonpolar moieties would increase retention.

Normal-Phase HPLC: In normal-phase chromatography, the introduction of polar groups would increase the interaction with a polar stationary phase, resulting in longer retention times. The bulky nature of the adamantyl group can also influence the interaction with the stationary phase, a phenomenon known as the "cage effect." researchgate.net

Predicted Impact of Derivatization on Chromatographic Retention:

| Derivatization | Expected Change in Reversed-Phase Retention Time | Expected Change in Normal-Phase Retention Time |

| Hydroxylation of adamantyl group | Decrease | Increase |

| Attachment of a PEG linker | Significant Decrease | Significant Increase |

| Introduction of a phenyl group | Increase | Decrease |

| Conversion to a heterocyclic derivative | Dependent on the polarity of the heterocycle | Dependent on the polarity of the heterocycle |

Supramolecular Chemistry Involving N 1 Adamantylmalonamide Scaffolds

Molecular Recognition Studies with N-1-Adamantylmalonamide

While specific studies on this compound are lacking, research on analogous adamantyl-containing compounds provides insights into its potential molecular recognition capabilities.

Host-Guest Interactions with Macrocyclic Receptors

The interaction of adamantane (B196018) derivatives with macrocyclic hosts is a cornerstone of supramolecular chemistry. The hydrophobic adamantyl group is readily encapsulated by the hydrophobic cavities of hosts like β-cyclodextrin and cucurbit researchgate.neturil (CB researchgate.net) in aqueous solutions. The malonamide (B141969) portion of this compound, with its hydrogen bond donor and acceptor sites, could further influence binding and potentially interact with the functional groups on the rim of the macrocycle.

Self-Assembly Processes Driven by Non-Covalent Interactions

The self-assembly of molecules is governed by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govwikipedia.org The this compound scaffold possesses both a hydrophobic adamantyl group and a malonamide unit capable of forming hydrogen bonds. This dual nature suggests the potential for self-assembly into higher-order structures in both solution and the solid state. The interplay between the directional hydrogen bonding of the amide groups and the non-directional hydrophobic interactions of the adamantyl cages would be a key factor in determining the final assembled architecture. nih.gov

Formation of Supramolecular Architectures

The formation of well-defined supramolecular architectures from molecular building blocks is a central theme in crystal engineering and materials science.

Crystal Engineering and Solid-State Supramolecular Structures

In the solid state, the adamantyl group is known to promote the formation of robust crystalline lattices due to its shape and ability to engage in numerous van der Waals contacts. nih.govacs.org For this compound, the hydrogen-bonding capabilities of the malonamide moiety would provide directional control, guiding the assembly of molecules into specific patterns, such as tapes, sheets, or three-dimensional networks. The crystal packing would likely involve a combination of N-H···O hydrogen bonds between the amide groups and extensive C-H···O and C-H···π interactions involving the adamantyl cage. strath.ac.uk

Solution-Phase Aggregation and Ordered Assemblies

In solution, particularly in polar solvents, the hydrophobic effect would drive the aggregation of the adamantyl groups of this compound to minimize their contact with water molecules. This process, in concert with intermolecular hydrogen bonding, could lead to the formation of various ordered assemblies, such as micelles, vesicles, or fibrous structures. The specific morphology of these aggregates would depend on factors such as concentration, temperature, and solvent composition.

Thermodynamic and Kinetic Aspects of Supramolecular Complexation

The thermodynamics and kinetics of complexation provide crucial information about the stability and formation rates of supramolecular assemblies.

The binding of adamantane derivatives to macrocyclic hosts is typically an enthalpically driven process, with favorable van der Waals interactions and the release of high-energy water molecules from the host's cavity contributing to a negative enthalpy change. acs.orgnih.gov The entropy change can be either favorable or unfavorable, depending on the degree of solvent reorganization and the loss of conformational freedom upon complexation. Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of such interactions. acs.org While no specific ITC data for this compound is currently available, studies on similar adamantyl guests with hosts like β-cyclodextrin show binding constants (Ka) in the range of 10^4 to 10^5 M^-1. acs.org

| Host | Guest | Ka (M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |

| β-cyclodextrin | Adamantane-1-carboxylate | 1.8 x 10⁵ | -30.0 | -13.4 | 16.6 |

| Cucurbit researchgate.neturil | 1-Adamantanol | 4.2 x 10¹² | -72.3 | -58.6 | 13.7 |

This table presents representative thermodynamic data for the complexation of adamantane derivatives with common macrocyclic hosts to illustrate the expected range of values. This data is not specific to this compound.

An article focusing on the chemical compound “this compound” cannot be generated at this time. Extensive research has not yielded any specific scientific literature or data regarding the supramolecular chemistry of this particular compound, including the determination of its association constants, investigation of its binding stoichiometries, or its incorporation into responsive supramolecular systems.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested. The available scientific literature does not appear to cover the specific topics outlined for this compound.

If you are interested in the supramolecular chemistry of a related or more broadly studied class of compounds, please provide an alternative subject.

Advanced Applications in Chemical Synthesis and Materials Science Excluding Biological/pharmaceutical Outcomes

N-1-Adamantylmalonamide as a Versatile Synthetic Intermediate

No literature was found describing the role of this compound in multi-step organic synthesis or as a specific precursor for other complex adamantyl-containing molecules.

Applications in Materials Chemistry

There is no available research on the use of this compound in the design or synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), functional polymers, or dendrimers.

Catalysis and Ligand Design

No studies were identified that explore the application of this compound as a ligand for metal catalysts or in any catalytic processes.

Compound Names Mentioned

This compound Derivatives as Ligands for Metal Catalysis

There is currently no specific information available in the reviewed scientific literature regarding the use of this compound or its derivatives as ligands for metal catalysis. While other adamantane-containing compounds, such as those incorporating phosphine (B1218219) or amine functionalities, have been explored as bulky ligands to influence the steric and electronic environment of a metal center, research on ligands derived directly from this compound has not been reported. The potential of the malonamide (B141969) moiety to act as a chelating agent for metal ions is known, but its specific application in conjunction with an N-1-adamantyl group in catalytic systems is yet to be investigated.

Role in Chiral Catalysis and Asymmetric Synthesis

The role of this compound in chiral catalysis and asymmetric synthesis is not documented in the available literature. Asymmetric synthesis often employs chiral ligands or catalysts to induce stereoselectivity in a chemical reaction. youtube.comyoutube.comnih.govyoutube.comyoutube.com For this compound to be utilized in this context, it would typically require modification to incorporate a chiral center or to be part of a larger chiral scaffold. While the synthesis of chiral adamantane (B196018) derivatives is an active area of research, studies specifically detailing the synthesis and application of chiral versions of this compound for asymmetric catalysis are absent from the current body of scientific reports.

Surface Chemistry and Self-Assembled Monolayers

The study of self-assembled monolayers (SAMs) is a significant area of materials science, focusing on the spontaneous formation of ordered molecular layers on a substrate. wikipedia.orgsigmaaldrich.comnih.gov These films can dramatically alter the properties of the underlying surface.

Adsorption Behavior on Solid Surfaces

Specific studies on the adsorption behavior of this compound on solid surfaces are not found in the reviewed literature. The adsorption of molecules is dictated by the interactions between the molecule and the surface. nih.govnih.gov For this compound, one could hypothesize potential interactions via the amide groups (through hydrogen bonding or coordination) and the adamantyl group (through van der Waals forces). However, without experimental or theoretical studies, the specific adsorption characteristics, such as the binding energy and orientation on various substrates (e.g., gold, silica, or polymers), remain unknown. Research on other adamantane derivatives, such as 1-adamantanethiol (B1212722) on gold, has shown the formation of ordered, albeit labile, monolayers. nih.gov

Formation of Ordered Molecular Films

There is no available data to confirm the formation of ordered molecular films from this compound. The formation of well-ordered self-assembled monolayers typically requires a balance of intermolecular interactions and molecule-substrate interactions. wikipedia.org The bulky nature of the adamantyl group combined with the hydrogen-bonding capability of the malonamide moiety could potentially drive self-assembly. However, without dedicated research, it is not possible to determine whether this compound can form such ordered structures, what their packing arrangement would be, or how they would influence surface properties.

Future Research Directions and Unexplored Avenues for N 1 Adamantylmalonamide Research

Integration with Advanced Analytical Techniques for In-Situ Monitoring